molecular formula C13H16N2O B1321084 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 868245-03-8

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No. B1321084
M. Wt: 216.28 g/mol
InChI Key: CSIVWAUHEBOYDH-UHFFFAOYSA-N
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Description

Piperazine is a cyclic organic compound that is used in a variety of drugs due to its wide range of biological and pharmaceutical activity . It is often used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Piperazine- and Piperidine-Containing Thiazolo [5,4-d]pyrimidine Derivatives

  • Application Summary : These compounds are designed as human A2A adenosine receptor antagonists/inverse agonists. They have potential therapeutic use for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases, and to avoid both immunoescaping of tumor cells and tumor development .
  • Methods of Application : The synthesis involves the use of piperazine and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo .
  • Results : Among the compounds synthesized, the 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited the highest A2A AR binding affinity (Ki = 8.62 nM) as well as inverse agonist potency (IC50 = 7.42 nM) .

Piperazin-1-yl Substituted Unfused Heterobiaryls

  • Application Summary : These compounds are synthesized as ligands of the 5-HT7 receptors. They are used to study the structural features that affect the 5-HT7 binding affinity .
  • Methods of Application : The synthesis involves the use of piperazin-1-yl substituted unfused heterobiaryls .
  • Results : Substitution of position 6 of the pyrimidine in the model ligand with an alkyl group results in a substantial increase of the binding affinity .

Future Directions

Piperazine derivatives have a wide range of applications, particularly in the field of medicinal chemistry. They are often used in the synthesis of various pharmaceutical compounds . Future research may focus on developing new synthesis methods and exploring the biological activity of these compounds.

properties

IUPAC Name

5-piperazin-1-yl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVWAUHEBOYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609791
Record name 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

CAS RN

868245-03-8
Record name 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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